molecular formula C19H14ClN5S2 B12405648 Cox-2/PI3K-IN-1

Cox-2/PI3K-IN-1

Cat. No.: B12405648
M. Wt: 411.9 g/mol
InChI Key: SWFDICLNDJJMJO-QJOMJCCJSA-N
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Description

Cox-2/PI3K-IN-1 is a compound known for its dual inhibitory action on cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K). It has shown significant potential in anti-inflammatory and anti-cancer therapies due to its ability to inhibit these two critical enzymes involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/PI3K-IN-1 involves a multi-step process. One of the key steps includes the formation of an imidazole ring, which is achieved through a one-pot, multi-component reaction. This reaction typically involves the use of isatin derivatives, aldehydes, and amines under specific conditions such as the presence of p-toluenesulfonic acid monohydrate (p-TSA.H2O) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. it is likely that the process involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Cox-2/PI3K-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Mechanism of Action

Cox-2/PI3K-IN-1 exerts its effects by inhibiting the activity of COX-2 and PI3K enzymes. COX-2 is involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, the compound reduces the production of these inflammatory mediators . PI3K is part of a signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of PI3K disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox-2/PI3K-IN-1 is unique due to its dual inhibitory action on both COX-2 and PI3K. This dual action enhances its therapeutic potential by targeting two critical pathways involved in inflammation and cancer, making it more effective than compounds that inhibit only one of these enzymes .

Properties

Molecular Formula

C19H14ClN5S2

Molecular Weight

411.9 g/mol

IUPAC Name

(1Z)-1-[1-(2-chlorophenyl)-2-sulfanylideneindol-3-ylidene]-3-(imidazol-1-ylmethyl)thiourea

InChI

InChI=1S/C19H14ClN5S2/c20-14-6-2-4-8-16(14)25-15-7-3-1-5-13(15)17(18(25)26)23-19(27)22-12-24-10-9-21-11-24/h1-11H,12H2,(H,22,27)/b23-17-

InChI Key

SWFDICLNDJJMJO-QJOMJCCJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/C(=S)NCN3C=CN=C3)/C(=S)N2C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)NCN3C=CN=C3)C(=S)N2C4=CC=CC=C4Cl

Origin of Product

United States

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